molecular formula C8H8Cl2S B1400280 2,4-Dichloro-5-methylthioanisole CAS No. 1806275-36-4

2,4-Dichloro-5-methylthioanisole

Cat. No. B1400280
M. Wt: 207.12 g/mol
InChI Key: IQNJQEYXPMHJFD-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylthioanisole is an organic compound with the chemical formula C₈H₆Cl₂OS . It is a colorless liquid that exhibits solubility in organic solvents. The name itself provides insight: it is the sulfur analogue (thioether) of anisole, replacing the oxygen-centered ether with sulfur. The compound can be synthesized through methylation of thioanisole .

Scientific Research Applications

1. Antimicrobial and Antiinflammatory Activities

2,4-Dichloro-5-methylthioanisole derivatives have shown significant antimicrobial and antiinflammatory activities. For instance, compounds with 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moieties demonstrated excellent antiinflammatory action. Similarly, compounds with 4-anisyl, 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl at position 5 of their moieties exhibited excellent antimicrobial activity against various strains (Karthikeyan & Holla, 2008).

2. Cancer Research

2,4-Dichloro-5-methylthioanisole derivatives have been studied for their potential in cancer treatment. These compounds show promising results in inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition process in cancer cells, suggesting potential as anti-cancer drugs (Safari et al., 2020).

3. Corrosion Inhibition

Compounds derived from 2,4-Dichloro-5-methylthioanisole have been found effective as corrosion inhibitors. For instance, 4-MTHT, a triazole derivative, was shown to be a very good inhibitor for mild steel corrosion in acidic media, with inhibition efficiencies up to 99% (Lagrenée et al., 2002).

4. Development of Anti-Prion Drugs

2-Aminothiazoles, a class of small molecules which includes derivatives of 2,4-Dichloro-5-methylthioanisole, have shown antiprion activity in prion-infected neuroblastoma cell lines. These findings suggest their potential as new leads in the search for effective therapeutics for prion diseases (Gallardo-Godoy et al., 2011).

5. Herbicide Development

2,4-Dichloro-5-methylthioanisole derivatives are studied for their use in herbicide development, particularly for the control of pests in agricultural and urban settings. The study of these compounds includes understanding their mechanism of action and potential environmental impact (Zhang et al., 2016).

properties

IUPAC Name

1,5-dichloro-2-methyl-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNJQEYXPMHJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methylthioanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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